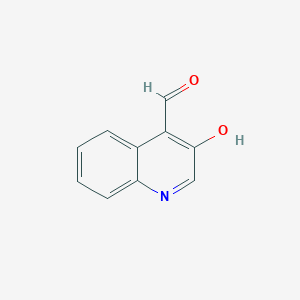
3-Hydroxy-quinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-quinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
3-Hydroxy-quinoline-4-carbaldehyde has been extensively studied for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and cancer therapies.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards resistant cancer cell lines. For instance, certain synthesized derivatives showed enhanced activity against doxorubicin-resistant colon adenocarcinoma cells compared to standard treatments, highlighting their potential in overcoming drug resistance in cancer therapy .
| Compound | Activity | Target Cell Line | Reference |
|---|---|---|---|
| Benzylidene derivative | Cytotoxic | Doxorubicin-resistant colon adenocarcinoma | |
| 3-Hydroxyquinoline derivatives | Antimicrobial | Various bacterial strains |
Antimicrobial Applications
The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of synthesized quinoline derivatives, several compounds derived from this compound displayed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
| Derivative | MIC (µg/ml) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound 6d | 6.25 | Mycobacterium smegmatis | |
| Compound 9c | 12.5 | Pseudomonas aeruginosa |
Analytical Chemistry
This compound is utilized as a reagent in analytical methods, particularly in spectrophotometry for detecting metal ions in environmental samples.
Application Example: Metal Ion Detection
The compound's ability to form complexes with metal ions allows it to be used effectively in assays for environmental monitoring. Its application in detecting contaminants enhances the reliability of quality control processes in various industries .
Material Science
In material science, this compound contributes to the development of advanced materials, including polymers and coatings.
Application Example: Polymer Modification
Research has indicated that incorporating quinoline derivatives into polymer matrices can significantly enhance their mechanical and thermal properties, making them suitable for various industrial applications .
Food Safety Testing
The compound is also applied in food safety testing, where it is used to detect contaminants and ensure the safety of food products.
Application Example: Quality Control
Utilizing assays based on this compound allows food industries to maintain high standards of safety and quality control by reliably identifying harmful substances .
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
3-hydroxyquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H |
InChIキー |
ZKYMZNOYFMCXFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













